4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Description
Chemical Classification and Structural Significance
1.1.1 Molecular Structure and Functional Groups
The compound’s structure comprises:
- Thiazole ring : A five-membered aromatic heterocycle with sulfur at position 1 and nitrogen at position 3.
- Benzamide core : An acetophenone derivative with an amide linkage (N-substituted benzoyl group).
- 4-Bromophenyl substituent : Attached to the thiazole ring at position 4, introducing steric and electronic effects.
- Acetyl group : Located at the para position of the benzamide ring, influencing solubility and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃BrN₂O₂S |
| Molecular Weight | ~396.27 g/mol |
| Key Functional Groups | Thiazole, benzamide, bromophenyl |
1.1.2 Synthesis and Reactivity
The synthesis typically involves:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or aldehydes.
- Benzamide coupling : Amide bond formation between 4-acetylbenzoyl chloride and 4-(4-bromophenyl)-1,3-thiazol-2-amine.
Reactivity centers include the thiazole’s electrophilic C5 position and the amide’s hydrogen-bonding capacity, enabling interactions with biological targets.
Historical Development in Heterocyclic Chemistry Research
1.2.1 Early Discoveries and Thiazole’s Emergence
Thiazoles were first synthesized in the late 19th century via the Hantzsch reaction, which remains foundational for constructing thiazole derivatives. The discovery of thiamine (vitamin B₁) and penicillin in the early 20th century highlighted thiazole’s biological relevance, driving research into its medicinal applications.
1.2.2 Evolution of Benzamide-Thiazole Hybrids
In the mid-20th century, benzamides gained prominence as antimicrobial agents. Patents like US3862139A (1974) detailed methods for synthesizing heterocyclic benzamides, paving the way for complex derivatives. Modern advancements include microwave-assisted synthesis and green chemistry approaches, as demonstrated in the production of thiazolylpyrazoles and imino-thiazoline derivatives.
1.2.3 Key Milestones in Drug Discovery
| Year | Development | Impact |
|---|---|---|
| 1940s | Penicillin isolation (β-lactam-thiazole) | Revolutionized antibiotic therapy |
| 1980s | Sulfathiazole derivatives for antimicrobial use | Established thiazole’s antiseptic role |
| 2000s | Thiazole-based kinase inhibitors | Targeted cancer therapies development |
Current Research Landscape and Knowledge Gaps
1.3.1 Recent Advances in Biological Activity
Recent studies emphasize the compound’s:
- Anticancer potential : Thiazole derivatives inhibit α-amylase and α-glucosidase, modulating carbohydrate metabolism in cancer cells.
- Antiviral properties : Thiazol-2-ylidene benzamides exhibit moderate activity against HIV-2 (EC₅₀: 1.89–2.44 µg/mL).
- Antimicrobial effects : Bromophenyl-substituted thiazoles show activity against Staphylococcus aureus and Escherichia coli.
1.3.2 Challenges and Unresolved Questions
1.3.3 Emerging Trends in Medicinal Chemistry
Properties
IUPAC Name |
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)12-2-4-14(5-3-12)17(23)21-18-20-16(10-24-18)13-6-8-15(19)9-7-13/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMLGHWKOUTJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 4-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. Studies have shown that 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide and its analogs can inhibit the growth of various bacterial strains. A study highlighted the synthesis and biological evaluation of thiazole derivatives, suggesting their potential as antimicrobial agents against resistant strains .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies demonstrated that certain thiazole-based compounds exhibit cytotoxic effects against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .
Inhibition of Viral Entry
Recent findings suggest that compounds structurally related to 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide may serve as inhibitors of viral entry mechanisms. Specifically, derivatives have shown effectiveness against filoviruses like Ebola and Marburg, offering a promising direction for antiviral drug development .
Study on Antimicrobial Efficacy
A comprehensive study synthesized various thiazole derivatives, including 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide. The antimicrobial activity was assessed against a panel of bacteria, revealing significant inhibition rates compared to control groups .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 20 |
| 3 | P. aeruginosa | 18 |
Study on Anticancer Activity
In another study, the compound was evaluated for cytotoxicity against three different cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The results indicated that the compound exhibited dose-dependent cytotoxic effects, outperforming standard chemotherapy agents in certain cases .
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 | 10 | More potent |
| SUIT-2 | 25 | Less potent |
| HT-29 | 15 | Comparable |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide with target proteins involved in cancer progression and microbial resistance. These studies provide insights into the structural modifications that could enhance its efficacy .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar antimicrobial and anticancer properties.
4-(4-bromophenyl)-1,3-thiazole: The parent compound used in the synthesis of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide.
Uniqueness
4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its acetyl group, which enhances its biological activity and specificity compared to other thiazole derivatives. The presence of the bromine atom in the phenyl ring also contributes to its distinct chemical and biological properties .
Biological Activity
The compound 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties based on recent studies.
Chemical Structure and Properties
The chemical structure of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:
- Molecular Formula : C16H14BrN3OS
- Molecular Weight : 385.27 g/mol
This compound features a thiazole ring, which is known for its medicinal properties, including antibacterial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.
1. Antibacterial Activity
The antibacterial efficacy of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide was assessed against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 8 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens like Candida albicans .
2. Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various strains, including Aspergillus niger. The antifungal efficacy was comparable to standard antifungal agents, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide has also been investigated. Studies have utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity against several cancer cell lines.
1. Cytotoxicity Assays
The compound was tested against the MCF7 human breast adenocarcinoma cell line. The results indicated significant cytotoxic effects with an IC50 value of approximately 15 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (breast cancer) | 15 |
The presence of the thiazole ring is believed to enhance its anticancer activity by interfering with cellular processes critical for cancer cell proliferation .
The proposed mechanisms underlying the biological activities of 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide include:
- Antimicrobial Mechanism : The thiazole ring may inhibit bacterial lipid biosynthesis or disrupt cell membrane integrity.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through activation of intrinsic pathways or inhibition of specific oncogenic proteins .
Case Studies and Research Findings
Several studies have highlighted the significance of thiazole derivatives in medicinal chemistry. For instance:
- A study by Abdellattif et al. synthesized various thiazole derivatives and evaluated their biological activities, confirming strong antimicrobial effects across multiple strains .
- Research published in MDPI detailed the structure-activity relationship (SAR) of thiazole compounds, emphasizing the role of substituents on biological activity .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiazole Formation | Ethanol, reflux, 12 h | 65–75 | 85–90 | |
| Amidation | DCM, DCC, 0°C to RT, 6 h | 70–80 | 90–95 | |
| Purification | Column chromatography (SiO₂) | – | >95 |
Basic: How is structural characterization performed for this compound, and what spectral benchmarks are critical?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Confirm acetyl (δ ~2.6 ppm, singlet) and bromophenyl (δ 7.3–7.6 ppm, doublet) groups. Thiazole protons appear at δ 7.8–8.1 ppm .
- X-ray Crystallography : Resolve bond angles (e.g., C-S-C in thiazole: ~86°) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
- Mass Spectrometry : ESI-MS m/z expected at [M+H]⁺ ~428.2 .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.6 (s, 3H, COCH₃), 7.8 (s, 1H, thiazole-H) | |
| X-ray | Bond length C–N (1.34 Å), C–S (1.72 Å) | |
| ESI-MS | m/z 428.2 [M+H]⁺ (calc. 428.0) |
Basic: What preliminary biological activities have been reported, and how are assays designed?
Methodological Answer:
- CNS Activity : Screen for dopamine receptor binding using radioligand assays (IC₅₀ values reported at ~10–50 µM) .
- Antimicrobial Testing : Use microdilution assays (MIC: 8–32 µg/mL against S. aureus) .
- Immunosuppressant Potential : Measure IL-2 suppression in T-cell cultures (50% inhibition at 20 µM) .
Q. Table 4: Optimization Strategies
| Parameter | Standard vs. Optimized | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Ethanol → DMF | +17% | |
| Catalyst | None → PTSA (10 mol%) | +15% | |
| Heating | Reflux → Microwave | +20% |
Advanced: How do crystallographic studies resolve structural ambiguities in this compound?
Methodological Answer:
X-ray diffraction reveals:
- Torsional Strain : The dihedral angle between thiazole and benzamide moieties is ~45°, impacting π-π stacking .
- Hydrogen Bonding : N–H···O interactions (2.1 Å) stabilize the crystal lattice .
- Halogen Effects : The bromine atom participates in C–Br···π interactions (3.3 Å), influencing solubility .
Q. Table 5: Crystallographic Parameters
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Dihedral Angle | 44.8° | Reduced conjugation | |
| N–H···O Bond | 2.09 Å | Stabilizes conformation | |
| C–Br···π | 3.31 Å | Enhances crystallinity |
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-test batches with HPLC (purity >98%) to rule out impurity-driven artifacts .
- Assay Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Confirmation : Compare NMR/X-ray data with literature to ensure compound integrity .
Example Case : A reported IC₅₀ of 10 µM (dopamine binding) vs. 50 µM may arise from differing cell lines (CHO vs. HEK293). Replicate assays in both systems to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
